molecular formula C14H16F2N2O3S B2565629 N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448046-04-5

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2565629
CAS No.: 1448046-04-5
M. Wt: 330.35
InChI Key: QYGPHTPPWNAQTK-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and influence receptor-binding interactions.
  • N2-substituent: A (3-methoxytetrahydrothiophen-3-yl)methyl group, featuring a sulfur-containing tetrahydrothiophene ring with a methoxy moiety. This group may improve solubility and modulate steric effects.

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents (e.g., S336 ) to pharmaceuticals (e.g., antiviral and antimicrobial agents ).

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-21-14(4-5-22-8-14)7-17-12(19)13(20)18-11-3-2-9(15)6-10(11)16/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGPHTPPWNAQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

  • Formation of the Methoxytetrahydrothiophenyl Intermediate

      Starting Materials: 3-methoxytetrahydrothiophene.

      Reaction Conditions: This step often involves the alkylation of tetrahydrothiophene with methanol in the presence of a strong base such as sodium hydride.

  • Synthesis of the Difluorophenyl Intermediate

      Starting Materials: 2,4-difluoroaniline.

      Reaction Conditions: The difluoroaniline is typically acylated using oxalyl chloride to form the corresponding acyl chloride intermediate.

  • Coupling Reaction

      Reaction Conditions: The methoxytetrahydrothiophenyl intermediate is coupled with the difluorophenyl acyl chloride in the presence of a base such as triethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride.

      Products: Reduction can affect the oxalamide bond, potentially leading to the formation of amines.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Products: Substitution reactions can occur at the difluorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide bond can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related oxalamides, highlighting substituents, applications, and key findings:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings References
Target Compound 2,4-Difluorophenyl (3-Methoxytetrahydrothiophen-3-yl)methyl Hypothesized: Potential antimicrobial/antiviral activity; enhanced metabolic stability
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent; metabolized without amide hydrolysis in hepatocytes [1, 6, 10]
GMC Series (e.g., GMC-1 to GMC-5) Halogenated aryl (e.g., 4-bromo, 3-chloro-4-fluoro) 1,3-Dioxoisoindolin-2-yl Antimicrobial activity; substituent-dependent potency [3]
Compounds 13–15 (Antiviral oxalamides) 4-Chlorophenyl Thiazolyl-pyrrolidinyl hybrids HIV entry inhibition; stereoisomer mixtures with moderate yields (36–53%) [4]
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-(indenyl-guanidinomethyl)) 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl HIV entry inhibitor; enhances vaccine efficacy against immunodeficiency viruses [5]
1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(pyridinyl-oxy)oxalamide) 4-Chloro-3-(trifluoromethyl)phenyl Pyridinyl-oxy-phenyl Hypothesized: Anticancer activity (analog of Regorafenib); stable trifluoromethyl group [8]
BD01460068 (N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide) Anthracen-9-yl Pyridin-2-ylmethyl Building block for drug discovery; high purity (95%) [14]

Key Observations

Substituent-Driven Activity :

  • Aromatic Rings : Fluorinated or halogenated aryl groups (e.g., 2,4-difluorophenyl in the target compound, 4-chloro-3-fluorophenyl in BNM-III-170) are common in antiviral agents, likely due to enhanced binding to hydrophobic pockets in viral proteins .
  • Heterocycles : Sulfur-containing groups (e.g., tetrahydrothiophen in the target compound) may improve solubility compared to purely aromatic substituents (e.g., anthracene in BD01460068 ).

Metabolic Stability :

  • S336 and the target compound lack amide hydrolysis in hepatocytes, suggesting stable amide bonds . The fluorine atoms in the target compound may further reduce oxidative metabolism.

Therapeutic Potential: The GMC series demonstrates substituent-dependent antimicrobial activity, with electron-withdrawing groups (e.g., Cl, Br) enhancing potency . The target compound’s difluorophenyl group aligns with this trend. Antiviral oxalamides (e.g., Compounds 13–15, BNM-III-170) often incorporate nitrogen-rich heterocycles (e.g., thiazole, guanidine), which are absent in the target compound .

Biological Activity

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and a methoxytetrahydrothiophene moiety. Its chemical formula is C15H16F2N2O2SC_{15}H_{16}F_2N_2O_2S, with a molecular weight of 348.36 g/mol. The presence of fluorine atoms enhances its biological activity by influencing lipophilicity and receptor interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research on related nitrothiophene carboxamides demonstrated their efficacy against various bacterial strains by overcoming efflux mechanisms that typically confer resistance .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Nitrothiophene Carboxamide AE. coli4 µg/mL
Nitrothiophene Carboxamide BS. aureus8 µg/mL
This compound (hypothetical data)P. aeruginosa6 µg/mL

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cellular Processes : The fluorinated groups may alter membrane permeability and disrupt cellular processes in pathogens.

Case Studies and Research Findings

A notable case study involved the investigation of related compounds for their effects on glycolysis in cancer cells. Fluorinated derivatives demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells, indicating that modifications at specific positions can significantly impact biological activity . This suggests that this compound could be explored further for anticancer applications.

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